5-Bromo-4-chloro-3-indolyl sulfate potassium salt

Aryl-sulfatase assay chromogenic substrate solubility

Histochemical sulfatase assays often suffer from diffuse signals and high background when using soluble chromogenic substrates. 5-Bromo-4-chloro-3-indolyl sulfate potassium salt (X-Sulfate K) solves this by generating a sharp, non-diffusing blue-green indigo precipitate directly at the site of enzymatic cleavage, eliminating the need for coupling reagents. - Produces an insoluble chromogen for precise enzyme localization with minimal diffusion artifact. - Supplied at ≥98% purity (TLC) to ensure reproducible kinetic measurements across batches. - High aqueous solubility (50 mg/mL) enables concentrated stock preparation without organic co-solvents.

Molecular Formula C8H4BrClKNO4S
Molecular Weight 364.64 g/mol
CAS No. 6578-07-0
Cat. No. B1290554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indolyl sulfate potassium salt
CAS6578-07-0
Molecular FormulaC8H4BrClKNO4S
Molecular Weight364.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+]
InChIInChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1
InChIKeyBONBCMDYPZGTEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-indolyl Sulfate Potassium Salt: Identity & Specifications


5-Bromo-4-chloro-3-indolyl sulfate potassium salt (CAS 6578-07-0), also referred to as X-Sulfate K, is a halogenated indoxyl sulfate derivative that functions as a chromogenic substrate for aryl-sulfatase enzymes . It is defined as an aryl sulfate of indoxyl sulfate substituted at positions 4 and 5 with chlorine and bromine, respectively [1]. The compound is supplied as a powder with an assay purity of ≥98% (TLC) and exhibits a solubility of 50 mg/mL in water, yielding a clear to slightly hazy solution . Its primary utility lies in histochemical and biochemical assays where enzymatic cleavage of the sulfate ester generates a blue-green indigo precipitate, enabling direct visualization of sulfatase activity without the need for coupling reactions [2].

1

Histochemical and biochemical sulfatase activity assays

2

Direct chromogenic detection without coupling reagents

3

Aqueous-soluble format for concentrated stock solutions

5-Bromo-4-chloro-3-indolyl Sulfate Potassium Salt: Specificity & Assay Performance


The substitution pattern on the indoxyl core is not a matter of generic interchangeability for sulfatase assays. The 4-chloro and 5-bromo substituents in 5-bromo-4-chloro-3-indolyl sulfate potassium salt confer distinct physicochemical and chromogenic properties that fundamentally alter assay readout and localization precision relative to unsubstituted indoxyl sulfate or alternative aryl sulfates such as 4-nitrocatechol sulfate [1]. Where other substrates yield soluble chromophores requiring coupling reactions or produce diffuse signals, this halogenated indoxyl sulfate generates an insoluble blue precipitate directly at the site of enzymatic cleavage, enabling precise histochemical localization with minimal diffusion artifact [2]. Additionally, the compound exhibits unique solubility characteristics (50 mg/mL in water) that differ from other aryl sulfatase substrates such as 4-nitrocatechol sulfate dipotassium salt (100 mg/mL), impacting working concentration ranges and buffer compatibility .

Attribute
5-Bromo-4-chloro-3-indolyl sulfate K
Common alternative aryl sulfates
Chromogenic output
Insoluble blue-green precipitate; direct localization
Diffusible or coupling-dependent chromophores
Solubility profile
Aqueous solubility may support specific buffer concentrations
Different solubility ranges (e.g., 4-nitrocatechol sulfate ~2× higher)
Substitution consequence
Localization precision, assay kinetics, and background profiles may not transfer directly; method-specific validation required.

5-Bromo-4-chloro-3-indolyl Sulfate Potassium Salt: Comparative Evidence


Aqueous Solubility vs. 4-Nitrocatechol Sulfate

When compared to 4-nitrocatechol sulfate dipotassium salt, 5-bromo-4-chloro-3-indolyl sulfate potassium salt exhibits a 2-fold lower aqueous solubility . This difference directly impacts the maximum achievable substrate concentration in aqueous buffer systems and influences the design of kinetic assays .

Aqueous solubility
Data to verify
50 mg/mL (water, slightly hazy)
Solubility range influences achievable substrate concentration
Compared to 100 mg/mL for 4-nitrocatechol sulfate; 2-fold lower solubility may shift buffer design
Aryl-sulfatase assay chromogenic substrate solubility

Purity Specification vs. 4-Nitrocatechol Sulfate

The target compound is specified with an assay purity of ≥98% (TLC) . In contrast, typical commercial specifications for 4-nitrocatechol sulfate dipotassium salt are less consistently defined, with some vendors providing only descriptive purity statements without a specified assay method or minimum threshold . The defined TLC-based purity of 5-bromo-4-chloro-3-indolyl sulfate potassium salt provides a higher degree of batch-to-batch consistency, reducing the risk of contaminant interference in quantitative sulfatase assays .

Purity specification
Data to verify
≥98% (TLC)
Defined purity supports batch-to-batch consistency
Alternative substrates may lack specified purity thresholds; review lot-to-lot variability
Aryl-sulfatase substrate purity TLC

Chromogenic Localization vs. 3-Indoxyl Sulfate

5-Bromo-4-chloro-3-indolyl sulfate potassium salt yields a blue-green indigo precipitate upon enzymatic cleavage, enabling precise localization of sulfatase activity with no or very slight diffusion [1]. In contrast, 3-indoxyl sulfate (unsubstituted) also yields a blue precipitate but may exhibit less optimal solubility and staining intensity . The halogenated substitution pattern in the target compound enhances the stability of the oxidized indigo product and reduces background diffusion, as demonstrated in histochemical studies [1].

Chromogenic localization
Class-level inference
Blue-green precipitate; precise localization
Halogenated indoxyl improves precipitate definition vs. unsubstituted indoxyl
Qualitative improvement reported; diffusion artifact may still occur in some protocols
Histochemical staining sulfatase localization indigo precipitate

Promiscuous Substrate Activity

Recent studies have demonstrated that 5-bromo-4-chloro-3-indolyl sulfate (X-SO42-) can be hydrolyzed by arylsulfatase (ARS) from Chlamydomonas reinhardtii, which also exhibits promiscuous activity towards the corresponding phosphate monoester (5-bromo-4-chloro-3-indolyl phosphate; X-PO43-) [1]. This finding indicates that the compound serves not only as a substrate for sulfatases but can also be used to probe the promiscuous hydrolytic activity of certain enzymes, providing a tool for studying enzyme functional plasticity [1].

Promiscuous substrate
Context-dependent
Hydrolyzed by C. reinhardtii ARS; also cleaves phosphate ester
Supports enzyme promiscuity studies
Observations limited to specific enzyme; may not generalize across sulfatase families
Arylsulfatase promiscuous activity X-SO42-

Recommended Storage Conditions

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is specified for storage at −20°C as a powder to maintain stability . In contrast, 4-nitrocatechol sulfate dipotassium salt is recommended for storage at 2-8°C . The requirement for lower temperature storage suggests a higher sensitivity to thermal degradation, which should be factored into procurement and inventory management decisions to ensure optimal performance .

Storage requirement
Data to verify
−20 °C (powder)
Low-temperature storage may preserve activity
Compared to 2–8 °C for 4-nitrocatechol sulfate; stability profile differs
Storage stability enzyme substrate reagent preservation

Direct Detection Without Coupling Reagents

Unlike 4-nitrocatechol sulfate, which requires a coupling reaction with a diazonium salt to generate a visible chromophore , 5-bromo-4-chloro-3-indolyl sulfate potassium salt undergoes a direct indigogenic reaction upon enzymatic cleavage, yielding a blue-green precipitate without the need for additional coupling reagents [1]. This simplifies assay workflows, reduces potential sources of variability, and eliminates the need for hazardous diazonium salts [1].

Direct detection
Reported
No coupling reagent required; indigogenic reaction
Simplified workflow vs. diazonium-coupled methods
Eliminates hazardous diazonium salts; may reduce protocol variability
Direct detection indigogenic reaction histochemical protocol simplification

5-Bromo-4-chloro-3-indolyl Sulfate Potassium Salt: Validated Applications


Histochemical Sulfatase Localization

5-Bromo-4-chloro-3-indolyl sulfate potassium salt is the substrate of choice for precise histochemical mapping of sulfatase activity in tissues due to its ability to generate a non-diffusing blue-green precipitate directly at the site of enzyme cleavage [1]. The lack of requirement for a coupling reagent simplifies the protocol and reduces background staining [1].

High-Purity Biochemical Assays

The compound's defined purity specification (≥98% TLC) ensures reproducible kinetic measurements in quantitative sulfatase assays, making it suitable for applications where batch-to-batch consistency is critical . Its solubility of 50 mg/mL in water allows for the preparation of concentrated stock solutions without the need for organic co-solvents .

Enzyme Substrate Promiscuity Studies

As evidenced by its hydrolysis by C. reinhardtii arylsulfatase alongside the corresponding phosphate ester, 5-bromo-4-chloro-3-indolyl sulfate potassium salt can be used to probe the substrate promiscuity of sulfatases and related hydrolases, offering insights into enzyme functional plasticity [2].

Quality Control & Inventory Management

Given its recommended storage temperature of −20°C (as opposed to 2-8°C for 4-nitrocatechol sulfate), procurement and storage protocols should be specifically tailored to this compound to ensure long-term stability and optimal assay performance .

Application
Selection Property
Validation Focus
Histochemical enzyme mapping
Insoluble precipitate formation without coupling reagent
Localization precision and diffusion artifact control
Quantitative sulfatase kinetics
Defined purity specification and aqueous solubility
Batch-to-batch consistency and background interference
Enzyme promiscuity probe
Dual sulfate/phosphate ester recognition
Substrate promiscuity characterization in sulfatase families
Reagent stability management
Low-temperature storage protocol
Long-term activity preservation and inventory protocols
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